4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)5-8(9(6)11)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXAXCYASRRQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190000 | |
| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-75-2 | |
| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds frequently display enhanced metabolic stability, improved binding affinity to target proteins, and increased lipophilicity—all highly desirable traits for therapeutic agents.[1] The unique electronic properties of fluorine and the trifluoromethyl (-CF3) group can profoundly influence a molecule's pKa, conformation, and membrane permeability, making them invaluable tools for medicinal chemists.[2][3] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this element.[4]
This guide provides a comprehensive technical overview of a specific fluorinated building block, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile . While this specific compound appears to be a novel or non-commercial entity, this paper will focus on its closely related and commercially available analog, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile , and propose a robust synthetic pathway to the target molecule from a known precursor. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this important class of chemical intermediates.
Part 1: Chemical Identity and Physicochemical Properties
The primary analog of interest is 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile . Its identification and key properties are summarized below.
Table 1: Core Chemical Identifiers and Properties of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
| Property | Value | Source(s) |
| Chemical Name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | [5] |
| Synonym(s) | 3-Trifluoromethyl-4-fluorobenzyl cyanide | [5] |
| CAS Number | 220239-65-6 | [5][6] |
| Molecular Formula | C₉H₅F₄N | [5] |
| Molecular Weight | 203.14 g/mol | [5] |
| Boiling Point | 93°C at 10 mmHg | [5][6] |
| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [5][6] |
| Storage Conditions | Room Temperature, Sealed in dry conditions | [5][6] |
These properties are characteristic of a stable, yet reactive, organic nitrile, making it a versatile intermediate for further chemical elaboration.
Part 2: Synthesis and Manufacturing Pathways
Proposed Synthetic Workflow: From Aniline to Phenylacetonitrile
The conversion involves three key stages:
-
Diazotization: The primary amine of the aniline is converted into a diazonium salt using nitrous acid.
-
Sandmeyer Cyanation: The diazonium salt is displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
-
Work-up and Purification: The crude product is isolated and purified to yield the final phenylacetonitrile.
Diagram 1: Proposed Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Caption: A workflow for the synthesis of the target phenylacetonitrile.
Detailed Experimental Protocol (Prophetic)
Rationale: This protocol is based on well-established Sandmeyer reaction conditions, optimized for fluorinated aromatic compounds. The use of sulfuric acid ensures complete diazotization, while controlled low temperatures prevent premature decomposition of the unstable diazonium salt.[7] Copper(I) cyanide is a critical catalyst for the efficient displacement of the diazonium group.
Step 1: Diazotization of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline
-
To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The mixture should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Heat the solution to 60-70 °C.
-
Add the cold diazonium salt solution from Step 1 dropwise to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the reaction mixture at 70 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via vacuum distillation or column chromatography on silica gel to afford the pure 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile.
Self-Validation: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Part 3: Applications in Drug Discovery and Development
Phenylacetonitrile derivatives, particularly those bearing trifluoromethyl and fluoro groups, are highly valued building blocks in medicinal chemistry. Their utility stems from the ability to serve as precursors to a wide range of more complex molecular architectures.
Diagram 2: Role as a Key Pharmaceutical Intermediate
Caption: The utility of the title compound as a versatile chemical intermediate.
-
Synthesis of Phenylacetic Acid Derivatives: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid. These acids are common structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
Formation of Phenethylamine Scaffolds: Reduction of the nitrile group provides access to phenethylamines. The phenethylamine core is a privileged scaffold found in a vast number of neurologically active drugs and natural products.
-
Construction of Heterocycles: The nitrile and the adjacent methylene group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles, which are fundamental components of many approved drugs.[8]
The specific substitution pattern—a fluorine atom para to the acetonitrile and ortho to a trifluoromethyl group—provides a unique electronic and steric environment. This can enhance binding to biological targets and improve pharmacokinetic properties such as metabolic stability by blocking potential sites of oxidation.[1][9]
Part 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is not available, general precautions for related aromatic nitriles and fluorinated compounds should be strictly followed.
-
Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.
-
Irritation: Aromatic compounds are often skin and eye irritants.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
For the closely related compound 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) , the hazard classifications include Skin Irritant 2, Eye Irritant 2, and STOT SE 3 (may cause respiratory irritation). It is prudent to assume the target phenylacetonitrile carries similar or greater risks.
Conclusion
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile represents a potentially valuable, albeit currently non-commercial, building block for the synthesis of complex pharmaceutical agents. Its structure combines several features known to impart favorable properties in drug candidates. By leveraging its close analog, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6), and employing established synthetic methodologies like the Sandmeyer reaction, researchers can readily access this and related compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in advancing drug discovery programs.
References
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PubChem. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. [Link]
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Al-Rashida, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
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ResearchGate. List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. [Link]
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1H NMR and 13C NMR spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Introduction: Deciphering Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise characterization of novel organic molecules is paramount. 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a compound of significant interest, featuring a densely substituted aromatic ring with competing electronic effects. The presence of a fluorine atom, a methyl group, a trifluoromethyl group, and a cyanomethyl substituent creates a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution.[1]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a deep dive into the causal relationships between molecular structure and spectral appearance. We will explore the theoretical basis for the expected chemical shifts and coupling constants, present detailed protocols for data acquisition, and provide a framework for confident spectral interpretation.
Molecular Structure and Electronic Landscape
To interpret the NMR spectra of a molecule, one must first understand its structure and the interplay of its functional groups. The substituents on the phenyl ring—fluoro, methyl, and trifluoromethyl—exert distinct electronic influences that are critical for predicting chemical shifts.
-
Fluorine (at C4): A highly electronegative atom that withdraws electron density through the sigma bond (inductive effect) but donates electron density through its lone pairs into the π-system (mesomeric effect). Its primary impact in NMR is the introduction of spin-spin coupling to nearby protons and carbons.
-
Methyl Group (at C3): An electron-donating group through hyperconjugation and a weak inductive effect, which tends to shield nearby nuclei, shifting their signals upfield.
-
Trifluoromethyl Group (at C5): A potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. This effect significantly deshields adjacent nuclei, shifting their signals downfield.
-
Phenylacetonitrile Group (at C1): The cyanomethyl group is moderately electron-withdrawing.
The competition between these effects dictates the electron density at each position on the aromatic ring, and thus the chemical shift of the attached protons and carbons.
Caption: Molecular structure with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two aromatic protons, the benzylic methylene protons, and the methyl protons. The interpretation relies heavily on understanding spin-spin coupling, particularly the interactions with the fluorine atom.
Causality Behind Chemical Shifts and Couplings:
-
Aromatic Protons (H2, H6): These two protons are in different environments. H2 is ortho to the electron-donating methyl group, while H6 is ortho to the strongly electron-withdrawing trifluoromethyl group. Consequently, H6 is expected to be significantly deshielded (shifted downfield) relative to H2. Both protons will exhibit meta-coupling to each other (⁴JHH), which is typically a small coupling of around 2-3 Hz.[2] Crucially, they will also couple to the fluorine atom at C4. H2 will show a para-coupling (⁵JHF), and H6 will show a meta-coupling (⁴JHF).
-
Benzylic Protons (-CH₂CN): These protons are adjacent to the aromatic ring and the nitrile group. They will appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is typically in the range of 3.6-3.8 ppm.
-
Methyl Protons (-CH₃): This signal will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. It may exhibit a very small long-range coupling to the fluorine atom (⁵JHF), which might cause slight broadening of the peak.
Predicted Data Summary:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H6 | 7.6 - 7.8 | Doublet of doublets (dd) or multiplet | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 6-8 Hz | 1H |
| H2 | 7.4 - 7.6 | Doublet of doublets (dd) or multiplet | ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 2-4 Hz | 1H |
| -CH₂CN | ~ 3.8 | Singlet (s) | N/A | 2H |
| -CH₃ | ~ 2.4 | Singlet (s) or narrowly split multiplet | ⁵JHF ≈ 1-2 Hz | 3H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom. The chemical shifts are highly sensitive to substituent effects, and C-F coupling provides invaluable structural information.[3][4]
Causality Behind Chemical Shifts and Couplings:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons span a wide range.[3]
-
C4 (bearing F): This carbon will exhibit a large one-bond C-F coupling (¹JCF), appearing as a doublet with a coupling constant of approximately 240-260 Hz.
-
C5 (bearing CF₃): This carbon will be deshielded by the CF₃ group and will appear as a quartet due to coupling with the three fluorine atoms (²JCF).
-
C3 (bearing CH₃): This carbon will also show coupling to the fluorine at C4 (²JCF).
-
C1, C2, C6: These carbons will exhibit smaller two-bond or three-bond couplings to the fluorine atoms of the F and CF₃ groups.
-
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet due to the one-bond coupling with its three attached fluorine atoms (¹JCF), typically in the range of 270-280 Hz.
-
Nitrile Carbon (-CN): This carbon is typically found in the 115-120 ppm region and is often of lower intensity.[5]
-
Benzylic Carbon (-CH₂CN): Found in the upfield aliphatic region.
-
Methyl Carbon (-CH₃): The most upfield signal, reflecting its shielded environment.
Predicted Data Summary:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C4 | 160 - 164 | Doublet (d) | ¹JCF ≈ 250 Hz |
| C2 | 132 - 136 | Doublet (d) | ³JCF ≈ 3-5 Hz |
| C6 | 128 - 132 | Doublet of quartets (dq) | ³JCF ≈ 4-6 Hz, ³JCCF ≈ 2-4 Hz |
| C5 | 125 - 129 | Quartet (q) | ²JCCF ≈ 30-35 Hz |
| C1 | 122 - 126 | Multiplet (m) | |
| -CF₃ | 123 - 127 | Quartet (q) | ¹JCF ≈ 275 Hz |
| -CN | 116 - 118 | Singlet (s) | N/A |
| C3 | 114 - 118 | Doublet (d) | ²JCF ≈ 20-25 Hz |
| -CH₂CN | ~ 23 | Singlet (s) | N/A |
| -CH₃ | ~ 15 | Quartet (q) | ³JCCF ≈ 1-2 Hz |
Experimental Protocols for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires meticulous attention to experimental setup. The following protocol is a self-validating system designed for small organic molecules like the topic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Analyte Mass: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration is needed, typically 20-50 mg, due to the low natural abundance of the ¹³C isotope.[6][7]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is of high purity to avoid extraneous peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Tube & Volume: Use a high-quality, uniform NMR tube. The final sample height should be approximately 4-5 cm, ensuring it fills the detection region of the NMR coil.[6]
-
-
Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure maximum signal transfer efficiency.
-
Locking: Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp lines and high resolution.
-
Temperature Control: Set the sample temperature, typically to 298 K (25 °C), and allow it to equilibrate.[8]
-
¹H Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30 or similar).
-
Spectral Width: ~16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative analysis.
-
Number of Scans (NS): 8-16 scans.
¹³C Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: ~240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Data Processing and Interpretation
Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.
Caption: Workflow for processing raw NMR FID data into an interpretable spectrum.
-
Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration (¹H NMR): The area under each proton signal is integrated to determine the relative ratio of protons in the molecule.
-
Peak Picking and Assignment: The exact chemical shift of each peak is determined, and the signals are assigned to their corresponding nuclei in the molecular structure based on chemical shift, multiplicity, and coupling constants.
Conclusion
The ¹H and ¹³C NMR spectra of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile offer a rich tapestry of information, directly reflecting its complex electronic structure. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and unambiguous assignment of all proton and carbon signals. The characteristic splitting patterns arising from H-F and C-F couplings serve as powerful diagnostic tools, confirming the connectivity and substitution pattern of the aromatic ring. By following the robust experimental and processing protocols outlined in this guide, researchers can confidently utilize NMR spectroscopy to verify the identity, purity, and structure of this and other similarly complex fluorinated molecules, accelerating progress in chemical research and development.[9][10][11]
References
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Iraiyadian, D. G., Vedhagiri, S. J., Govindarajan, M., & Parimala, K. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics. Available at: [Link]
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ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Advanced Chemistry Development. Available at: [Link]
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DiRocco, D. A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Rocchigiani, L., & Galiana, G. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]
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Gerig, J. T. (2002). Fluorine NMR. eMagRes. Available at: [Link]
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MDPI. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Department of Chemistry. Available at: [Link]
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Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]
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A Theoretical and Applied Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile: A Novel Building Block for Advanced Material and Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of the theoretical properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a highly functionalized aromatic nitrile poised for significant applications in drug discovery and materials science. Phenylacetonitrile derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules, including antibacterial, anticancer, and antiepileptic drugs.[1] The strategic incorporation of fluorine, methyl, and trifluoromethyl groups onto the phenylacetonitrile scaffold creates a unique electronic and steric profile. This guide elucidates these properties through a combination of structural analysis, in silico physicochemical predictions, and quantum chemical calculations. We further present a detailed protocol for computational analysis, a plausible synthetic route, and a discussion of the compound's potential, grounded in the established roles of its constituent functional groups in medicinal chemistry. This document serves as a foundational resource for researchers and drug development professionals seeking to leverage this novel compound in their discovery pipelines.
Introduction and Strategic Rationale
Phenylacetonitrile and its derivatives are foundational scaffolds in organic synthesis, prized for the reactivity of both the nitrile moiety and the adjacent benzylic methylene group.[2] These reactive sites serve as handles for constructing complex molecular architectures. The subject of this guide, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, is a strategically designed molecule that combines the phenylacetonitrile core with a unique substitution pattern intended to modulate its physicochemical and pharmacological properties.
The inclusion of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[3] It is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups.[3][4] This often leads to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[3] The fluorine atom at the 4-position and the methyl group at the 3-position further tune the electronic landscape of the aromatic ring, influencing its reactivity and potential interactions with biological systems. This guide will dissect the theoretical implications of this specific arrangement, providing a predictive framework for its application.
Molecular Structure and Substituent Effect Analysis
The rational design of functional molecules begins with a deep understanding of their structure and the interplay of their constituent parts.
Chemical Identity
-
IUPAC Name: 2-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile
-
CAS Number: 220239-65-6[5]
-
Molecular Formula: C10H7F4N
-
Molecular Weight: 217.17 g/mol
The core structure consists of a benzene ring substituted with four different groups, creating a dense and electronically complex system.
Caption: Proposed two-step synthesis workflow for the target compound.
Potential Applications in Drug Discovery and Materials Science
The unique combination of functional groups makes this compound a highly attractive building block.
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for several groups and is known to improve metabolic stability and membrane permeability. T[6]he electron-poor aromatic ring can participate in favorable pi-stacking or dipole-dipole interactions within enzyme active sites. The nitrile can act as a hydrogen bond acceptor or be hydrolyzed in vivo to a primary amide or carboxylic acid, providing another point for target interaction. Its structural motifs are found in various therapeutic agents, making it a valuable intermediate for developing novel anti-inflammatory, analgesic, or agrochemical compounds. *[7] Materials Science: Phenylacetonitrile derivatives have been used to create n-type organic semiconductors. T[8]he high electron-withdrawing nature of this molecule suggests it could be a precursor for advanced polymers or coatings with enhanced thermal stability and hydrophobicity, properties imparted by the CF3 group.
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a compound of significant theoretical interest. Its highly polarized electronic structure, dominated by potent electron-withdrawing groups, results in high chemical stability and a unique potential for molecular interactions. In silico analysis predicts increased lipophilicity and distinct electrostatic regions, making it a prime candidate for scaffold-hopping and lead optimization programs in drug discovery. Its straightforward synthesis from readily available precursors further enhances its utility. This guide provides the foundational theoretical knowledge and practical insights necessary for researchers to begin exploring the vast potential of this novel chemical entity.
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The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile has emerged not as a standalone therapeutic agent, but as a pivotal, high-value intermediate in the synthesis of complex pharmaceutical molecules. This guide provides an in-depth exploration of the history, synthesis, and critical role of this compound, offering a window into the intricate process of building the next generation of targeted therapies.
The "discovery" of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is not a singular event but rather a narrative embedded in the broader quest for novel therapeutics, particularly in the realm of Selective Androgen Receptor Modulators (SARMs). Its history is one of enabling chemistry, where the need for a precisely functionalized aromatic core drove the development of its synthesis. This guide will illuminate the logical progression from commercially available starting materials to this key intermediate, providing both the "how" and the "why" behind its synthesis.
The Genesis of a Key Intermediate: A Deduced Historical Perspective
The history of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is intrinsically linked to the development of drugs targeting the androgen receptor. The demand for novel non-steroidal antiandrogens and SARMs necessitated the creation of a library of uniquely substituted aromatic building blocks. The specific substitution pattern of this phenylacetonitrile—a fluorine, a methyl, and a trifluoromethyl group—offers a unique combination of electronic and steric properties that are highly desirable for optimizing ligand-receptor interactions.
While a definitive "discovery" paper for this compound is not prominent in the scientific literature, its synthesis can be logically deduced from established chemical principles and the documented synthesis of its precursors and analogous structures. The most probable pathway for its initial preparation would have been driven by the need for a cyano-functionalized building block in a multi-step synthesis of a larger, biologically active molecule.
The likely precursor to this phenylacetonitrile is 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline . The synthesis of this aniline itself represents a significant chemical undertaking, likely starting from more readily available substituted nitrobenzenes.
Synthetic Pathways: From Precursor to the Core Intermediate
The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a multi-step process that requires careful control of reaction conditions. The most logical and industrially scalable approach involves the transformation of the corresponding aniline precursor via a Sandmeyer-type reaction.
Part 1: Synthesis of the Aniline Precursor
The journey begins with a substituted nitrobenzene, which undergoes reduction to the corresponding aniline. For instance, a plausible starting material would be a nitrotoluene derivative that can be subsequently fluorinated and trifluoromethylated, or a pre-functionalized nitrobenzene. A representative synthesis of a similar aniline, 4-methyl-3-trifluoromethyl phenylamine, involves the reduction of 4-nitro-2-trifluoromethyl toluene using iron powder in the presence of an acid.[1][2]
Experimental Protocol: Illustrative Synthesis of a Substituted Aniline
-
Reaction: Reduction of a substituted nitrobenzene.
-
Reagents: Substituted nitrotoluene (e.g., 4-nitro-2-trifluoromethyl toluene), iron powder, concentrated hydrochloric acid, water.
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add iron powder and water.
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to approximately 70°C.
-
Slowly add the substituted nitrotoluene to the reaction mixture, maintaining a controlled temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by distillation or extraction. The crude product can be further purified by crystallization.[1][2]
-
-
Yields: Reported yields for similar reactions are in the range of 60-70%.[2]
Part 2: The Sandmeyer Reaction: Conversion of Aniline to Phenylacetonitrile
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a nitrile. This two-step process first involves the formation of a diazonium salt from the aniline, which is then reacted with a cyanide salt, typically in the presence of a copper(I) catalyst.
Conceptual Workflow: Sandmeyer Cyanation
Caption: The Sandmeyer reaction pathway from aniline to phenylacetonitrile.
Experimental Protocol: Sandmeyer Cyanation of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline
-
Step 1: Diazotization
-
Dissolve 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation. The conversion of an amino group to a diazonium salt is a well-established procedure in organic synthesis.[3]
-
-
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and an excess of potassium cyanide (KCN) or sodium cyanide (NaCN) in water. This forms the active cyanating agent.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is typically heated to ensure complete decomposition of the diazonium salt and formation of the nitrile.
-
The product, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, is then isolated by extraction with an organic solvent.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Table 1: Physicochemical Properties of Related Phenylacetonitriles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 92-93 @ 4 mmHg |
| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | 131-132 @ 20 mmHg |
| 2,4,5-Trifluorophenylacetonitrile | C₈H₄F₃N | 175.12 | Not specified |
Data sourced from commercially available information and patent literature.[4]
The Role in Drug Development: A Gateway to SARMs
The significance of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile lies in its utility as a precursor to more complex molecules, particularly those designed to interact with the androgen receptor. The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings – all common moieties in pharmacologically active compounds.
For example, the structurally related 4-cyano-3-(trifluoromethyl)aniline is a known starting material for the synthesis of the nonsteroidal antiandrogen, Bicalutamide.[5] This underscores the importance of the cyanated and trifluoromethylated aniline scaffold in the development of androgen receptor modulators.
Logical Synthesis Progression
Caption: Synthetic pathway from a simple starting material to a complex SARM.
Conclusion: An Unsung Hero in the Synthetic Chemist's Toolbox
While 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile may not have a celebrated history of its own, its importance to the field of medicinal chemistry is undeniable. Its synthesis, likely born out of necessity in a larger drug discovery program, showcases the elegance and utility of fundamental organic reactions like the Sandmeyer transformation. For researchers and drug development professionals, understanding the provenance and synthetic accessibility of such key intermediates is crucial for the efficient and innovative construction of novel therapeutics. This guide has aimed to provide a comprehensive, albeit deduced, technical overview of this vital chemical building block, highlighting its silent yet significant contribution to the advancement of medicine.
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Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)-2- Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - ResearchGate. (URL: [Link])
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Methodological & Application
Application Notes and Protocols: Leveraging 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Agrochemical Discovery
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore novel molecular scaffolds. Among these, fluorinated organic compounds have emerged as a cornerstone in the design of modern pesticides. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and a more desirable toxicological profile.
This guide focuses on the synthetic utility of a highly functionalized building block, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile . This compound is of particular interest to agrochemical researchers due to the unique combination of substituents on the phenyl ring: a fluorine atom, a methyl group, and a trifluoromethyl group. This substitution pattern offers a rich platform for the development of new herbicides, fungicides, and insecticides. The nitrile moiety serves as a versatile chemical handle, readily convertible into other key functional groups such as carboxylic acids and amides, which are prevalent in a wide range of bioactive molecules. These application notes will provide detailed protocols for the transformation of this starting material into valuable intermediates and outline their potential applications in the synthesis of novel agrochemical candidates.
Physicochemical and Safety Data
A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| Chemical Name | 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile | - |
| CAS Number | 220239-65-6 | |
| Molecular Formula | C₁₀H₆F₄N | - |
| Molecular Weight | 219.16 g/mol | - |
| Boiling Point | 93°C @ 10 mmHg | |
| Density | 1.324 g/cm³ (Predicted) | |
| Storage | Sealed in dry, Room Temperature |
Safety Information (Based on structurally related compounds):
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Note: This safety information is extrapolated from data for similar compounds and should be used as a guide. A comprehensive risk assessment should be conducted before handling this chemical.
Core Synthetic Transformations: From Nitrile to Key Agrochemical Intermediates
The synthetic utility of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile lies in the reactivity of the nitrile group. Its conversion to the corresponding phenylacetic acid or phenylacetamide opens up a vast landscape of potential agrochemical scaffolds.
Protocol 1: Hydrolysis to 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic Acid
The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation. Both acidic and basic conditions can be employed, with the choice often depending on the stability of the other functional groups on the molecule. Acid-catalyzed hydrolysis is generally a robust method for this class of compounds.
Workflow for Acid-Catalyzed Hydrolysis:
Caption: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid (e.g., 5-10 eq) and water. The ratio of acid to water can be optimized, but a 1:1 (v/v) mixture is a good starting point.
-
Heating: Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. This will precipitate the crude carboxylic acid product.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Controlled Hydrolysis to 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetamide
The synthesis of the corresponding amide is a valuable step towards certain classes of herbicides and fungicides. Controlled hydrolysis of the nitrile can yield the amide, although over-hydrolysis to the carboxylic acid is a potential side reaction.[1]
Workflow for Amide Synthesis:
Caption: Controlled hydrolysis of the nitrile to the corresponding amide.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (1.0 eq) in a suitable solvent such as tert-butanol.
-
Acid Addition: Slowly add concentrated sulfuric acid or hydrochloric acid (e.g., 2-3 eq) to the solution while maintaining a controlled temperature (e.g., 40-60°C).
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress carefully by TLC or LC-MS to maximize the yield of the amide and minimize the formation of the carboxylic acid by-product.
-
Work-up: Upon completion, cool the reaction mixture and slowly add it to a stirred, saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude amide can be purified by recrystallization or column chromatography.
Application in the Synthesis of Potential Agrochemical Scaffolds
The phenylacetic acid and phenylacetamide intermediates are versatile precursors for a variety of agrochemical classes.
Herbicidal Phenylacetamides
Substituted phenylacetamides are a known class of herbicides. The 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid can be converted to a more reactive acid chloride and subsequently reacted with various amines to generate a library of potential herbicidal compounds.[2][3][4]
Synthetic Pathway to Substituted Phenylacetamides:
Caption: Synthesis of potential herbicidal N-substituted phenylacetamides.
Fungicidal Pyrazole Derivatives
Pyrazole-based compounds are widely used as fungicides.[5][6][7][8] A plausible synthetic route to a pyrazole-containing scaffold could involve the conversion of the phenylacetic acid derivative into a 1,3-dicarbonyl compound, which can then undergo cyclization with hydrazine.
Proposed Synthesis of a Pyrazole Scaffold:
-
Esterification: The 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid can be esterified (e.g., with ethanol and a catalytic amount of acid) to the corresponding ethyl ester.
-
Claisen Condensation: The ethyl ester can then undergo a Claisen condensation with a suitable ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester.
-
Cyclization: The resulting β-keto ester can be cyclized with hydrazine or a substituted hydrazine to form the pyrazolone ring.
This approach would lead to a novel pyrazole derivative bearing the unique 4-fluoro-3-methyl-5-(trifluoromethyl)phenyl moiety, a promising candidate for fungicidal activity screening.
Conclusion
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its facile conversion to the corresponding phenylacetic acid and phenylacetamide opens up numerous avenues for the creation of new herbicidal and fungicidal candidates. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this unique building block in the ongoing quest for next-generation crop protection agents.
References
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2018). Molecules. [Link]
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Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (2020). Molecules. [Link]
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Application Note: Analytical Strategy for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
This Application Note is designed for analytical chemists and process development scientists. It establishes a comprehensive control strategy for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile , a critical intermediate likely used in the synthesis of androgen receptor antagonists (structural analogs to Enzalutamide/Apalutamide) or advanced agrochemicals.[1]
Executive Summary & Physicochemical Profile
This guide moves beyond simple "recipe" protocols to establish a self-validating analytical triad :
-
GC-FID: Primary method for purity and volatile organic impurities (VOIs).[1][2]
-
RP-HPLC-UV: Secondary method for assay and quantification of non-volatile hydrolysis degradants (Amide/Acid).[1][2]
- F qNMR: Absolute quantification method (Primary Standard Grade) requiring no reference material of the analyte itself.[1]
Analyte Profile
| Property | Description / Estimate | Analytical Implication |
| Structure | Phenylacetonitrile core with -F, -CH3, -CF3 substituents | Lipophilic: High retention on C18.[2][3][4][5][6] Volatile: Suitable for GC.[1] |
| Molecular Weight | ~217.16 g/mol | Detectable by MS (EI/ESI).[1] |
| Solubility | Low in water; High in MeOH, ACN, DCM | Diluent must be high % organic. |
| Chromophores | Aromatic ring (210-220 nm, 254 nm) | UV detection is viable but requires low-UV cutoff solvents.[1][2] |
| Reactivity | Nitrile (-CN) group | Susceptible to hydrolysis to Amide (intermediate) and Acid (final) under extreme pH.[1][2] |
Method 1: Gas Chromatography (GC-FID) – Purity & Assay
Role: The "Workhorse" method.[1][2] Due to the molecule's relatively low molecular weight and lack of hydrogen-bonding donors, GC offers superior resolution and peak shape compared to HPLC.[1]
Chromatographic Conditions
-
System: Agilent 7890/8890 or equivalent with FID.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1), 250°C.
-
Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).[1][2]
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2.0 |
| Ramp 1 | 15 | 220 | 0.0 |
| Ramp 2 | 40 | 260 | 5.0 |
| Total | 18.6 min |
Sample Preparation[1][6][7]
-
Diluent: Dichloromethane (DCM) or Acetonitrile (ACN).[1]
-
Concentration: 1.0 mg/mL.[1]
-
Procedure: Weigh 10 mg analyte
Dissolve in 10 mL Diluent Vortex Transfer to GC vial.
Method 2: RP-HPLC-UV – Impurity Profiling
Role: Detection of non-volatile impurities and monitoring nitrile hydrolysis (Amide/Acid degradants) which may not elute or may degrade on GC.[1][2]
Chromatographic Conditions
-
Column: Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm) or equivalent Core-Shell column.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Rationale: Low pH (<2.[1]5) suppresses ionization of the potential benzoic acid byproduct, ensuring it retains on the column and doesn't elute in the void volume.
-
-
Column Temp: 40°C.
-
Detection: UV @ 210 nm (Trace impurities) and 254 nm (Assay).[1]
Gradient Profile
| Time (min) | % A | % B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Method 3: F Quantitative NMR (qNMR) – The Absolute Reference
Role: Primary calibration.[1] This method determines the absolute purity of the material without requiring a reference standard of the analyte itself.[1]
Principle
The molecule contains a -CF3 group and a -F atom.[1][2] The -CF3 signal (singlet, ~ -63 ppm) is ideal for quantification against an internal standard.[1][2]
Protocol
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone.[1][2]-
Requirement: High purity (>99.9%), distinct chemical shift from analyte.[1]
-
-
Solvent: CDCl
or DMSO-d . -
Preparation:
-
Weigh exactly ~20 mg of Analyte (
) into a vial. -
Weigh exactly ~15 mg of IS (
) into the same vial.[1] -
Dissolve in 0.7 mL deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
(typically 30-60 seconds for F).[1] Crucial for accuracy. -
Scans: 32 or 64.
-
Spectral Width: Sufficient to cover -200 to 0 ppm.
-
Calculation
[1][2][6]- : Integrated Area[1]
- : Number of Fluorine atoms (Analyte CF3 = 3; TFT = 3)[1][2]
- : Molecular Weight[1][2][9]
- : Mass measured
- : Purity of Internal Standard
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for method selection and the impurity fate map.
Caption: Analytical workflow integrating qNMR for reference characterization and orthogonal chromatography (GC/HPLC) for routine batch release and impurity profiling.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC method development strategies).
-
Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.[1] Link (Principles applicable to 19F qNMR).
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Link
-
Tornkvist, A., et al. (2018).[1][10] Transmission of NMR spectral quality for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis. (Validation of qNMR).
Sources
- 1. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 220239-65-6 [chemicalbook.com]
- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 4. 3,5-Bis(trifluoromethyl)phenylacetonitrile 98 85068-32-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Ticket System Status: [ONLINE] Current Module: Process Optimization & Troubleshooting Safety Protocol: LEVEL 4 (Cyanide Hazard) - All protocols described below require a functional fume hood, HCN detectors, and immediate availability of a Cyanide Antidote Kit (e.g., Hydroxocobalamin).
Module 1: The "Golden" Protocol (Phase Transfer Catalysis)
Context: You are synthesizing 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile .
-
Target Structure: An electron-deficient aromatic ring with a benzylic nitrile.
-
Key Reactivity Insight: The presence of strong electron-withdrawing groups (
, ) at the 3 and 5 positions makes the benzylic carbon highly electrophilic. However, it also renders the benzylic protons ( ) significantly more acidic ( ) than standard phenylacetonitrile. This increases the risk of side reactions like dimerization or oxidative coupling under strongly basic conditions.
The Solution: Avoid homogeneous aqueous/alcoholic conditions (classical Rosenmund-von Braun). Instead, utilize Phase Transfer Catalysis (PTC) to separate the nucleophile (cyanide, aqueous phase) from the substrate (organic phase), minimizing hydrolysis and base-mediated degradation.
Standard Operating Procedure (SOP-CN-04)
| Parameter | Specification | Rationale |
| Substrate | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide | Bromide is preferred over chloride for faster kinetics ( |
| Reagent | Sodium Cyanide (NaCN) | 1.2 - 1.5 equivalents. Excess drives kinetics but increases waste treatment load. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | 5 mol%. Lipophilic cation transports |
| Solvent System | Toluene : Water (1:1 v/v) | Toluene solubilizes the lipophilic substrate; water solvates the bulk cyanide. |
| Temperature | 40°C - 60°C | CRITICAL: Do not exceed 80°C. High heat promotes hydrolysis of the nitrile to the amide. |
| Agitation | > 600 RPM | High shear is required to maximize interfacial surface area in biphasic systems. |
Step-by-Step Methodology
-
Charge Aqueous Phase: Dissolve NaCN (1.5 eq) in minimal water (approx. 3 volumes relative to substrate mass).
-
Charge Organic Phase: In a separate vessel, dissolve the benzyl bromide substrate in Toluene (5 volumes). Add TBAB (0.05 eq).
-
Initiation: Add the organic phase to the aqueous phase under vigorous stirring.
-
Reaction: Heat to 50°C. Monitor by HPLC/TLC every 30 minutes.
-
Quench: Cool to 0°C. Dilute with water. Separate layers.
-
Wash: Wash organic layer with saturated
(removes HCN traces) and Brine. -
Drying: Dry over
. Do not use strong bases like KOH for drying.
Module 2: Diagnostic Visualization
Workflow Diagram: Biphasic PTC Cycle
This diagram illustrates the mechanism of action, highlighting where the critical "Handshake" between phases occurs.
Caption: Figure 1. The Phase Transfer Catalysis (PTC) cycle.[1][2] The quaternary ammonium salt (Q+) shuttles cyanide into the toluene layer, reacting with the benzyl bromide, then returns to the water layer to recharge.
Module 3: Troubleshooting Guide (FAQ)
Ticket #401: "I see a new peak at M+18 in my LCMS."
-
Diagnosis: Hydrolysis (Amide Formation). [3]
-
The nitrile (
) has hydrolyzed to the primary amide ( ). This adds 18 mass units (water).
-
-
Root Cause:
-
pH of the aqueous phase is too high (NaCN is naturally basic).
-
Temperature is too high (>80°C).
-
Reaction time was too long.
-
-
Resolution:
-
Immediate: Stop the reaction. The amide is difficult to separate from the nitrile.
-
Prevention: Buffer the aqueous phase to pH 9-10 using
. Reduce temperature to 45°C and accept a slightly longer reaction time. Ensure the organic solvent is not miscible with water (avoid THF/Dioxane).[3]
-
Ticket #402: "Reaction stalls at 60% conversion."
-
Diagnosis: Catalyst Poisoning or Cyanide Depletion.
-
Root Cause:
-
Cyanide Poisoning: The leaving group (Bromide) concentration in the aqueous phase has become too high, competing with Cyanide for the catalyst (
). -
Stirring Failure: The biphasic interface is insufficient.
-
-
Resolution:
-
The "Spike" Test: Add an additional 0.2 eq of NaCN and 0.01 eq of TBAB. If reaction resumes, it was depletion.
-
Process Fix: Increase agitation speed. If using a magnetic stir bar, switch to an overhead mechanical stirrer for scale >5g.
-
Ticket #403: "The product is colored (Dark Red/Brown) instead of white/yellow."
-
Diagnosis: Deprotonation/Oligomerization.
-
Root Cause: The benzylic position is acidic due to the
group. Trace hydroxide (from wet NaCN) formed a carbanion which underwent oxidative coupling. -
Resolution:
-
Purify via silica plug filtration (DCM eluent).
-
Prevention: Degas solvents (sparge with Nitrogen) to remove oxygen. Perform the reaction under an inert atmosphere (
/Ar).
-
Module 4: Advanced Optimization Matrix
Use this table to select conditions based on your specific constraints.
| Variable | Condition A (Speed) | Condition B (Purity) | Condition C (Green/Scale) |
| Solvent | DMSO (Homogeneous) | Toluene/Water (PTC) | 2-MeTHF/Water (PTC) |
| Temp | 25°C - 30°C | 50°C | 55°C |
| Time | < 1 Hour | 4 - 6 Hours | 6 - 8 Hours |
| Risk | High (Runaway exotherm, difficult workup) | Low (Easy separation) | Low (Biodegradable solvent) |
| Yield | 90-95% | 85-90% | 85-90% |
| Note | Use only for <1g scale. | Recommended for >10g.[4] | Recommended for GMP. |
Logic Tree: Troubleshooting Decision Engine
Caption: Figure 2. Decision tree for rapid diagnosis of reaction failures based on analytical data.
References
-
Organic Syntheses, Coll.[5] Vol. 1, p. 107 (1941). Benzyl Cyanide. (Classical route foundation). Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational PTC mechanism). Link
-
ChemicalBook. 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile Product Properties & Safety. (Physical data verification). Link
-
PubChem. Nitrile Hydrolysis Mechanisms. (Mechanistic grounding for troubleshooting M+18 peaks). Link
-
Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry. (Scale-up considerations). Link
Sources
stability and degradation of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
Document ID: TSC-FMTA-2026-01 Version: 1.0 Last Updated: January 28, 2026
Introduction
Welcome to the technical support guide for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (CAS No. not publicly available). This document is intended for researchers, medicinal chemists, and process development scientists utilizing this advanced intermediate. Given its unique substitution pattern—featuring a fluorine atom, a methyl group, and a trifluoromethyl group on the phenyl ring—this molecule presents specific handling and stability considerations. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your experimental outcomes. We will delve into the principal degradation pathways, recommend best practices for handling and storage, and offer step-by-step analytical procedures to proactively identify and mitigate stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile?
A: Proper storage is the first line of defense against degradation. Based on the reactivity of analogous phenylacetonitrile compounds and general best practices for fluorinated intermediates, we recommend the following:
-
Temperature: Store at 2-8 °C for long-term stability.[1] While the trifluoromethyl group can enhance thermal stability, refrigeration minimizes the risk of unforeseen reactivity.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The benzylic protons are susceptible to slow oxidation over time.
-
Light: Keep in an amber vial or in a dark location. Aromatic compounds, especially those with complex electronic profiles, can be sensitive to photodegradation.
-
Moisture: Protect from moisture. The nitrile group is prone to slow hydrolysis, a process that can be accelerated by ambient moisture.
Q2: I observe a new, more polar impurity in my LC-MS analysis after my sample has been in an aqueous buffer for several hours. What is it likely to be?
A: The most probable cause is the hydrolysis of the nitrile functional group. In aqueous environments, particularly under non-neutral pH conditions, the nitrile group (-C≡N) can hydrolyze first to the corresponding primary amide and subsequently to the carboxylic acid.
-
Potential Impurity 1: 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetamide
-
Potential Impurity 2: 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid
The amide is an intermediate in the hydrolysis to the carboxylic acid. Both are significantly more polar than the parent nitrile and will thus have shorter retention times on a reverse-phase HPLC column.
Q3: Is this compound compatible with all common laboratory solvents?
A: Mostly, yes, but with important exceptions. The compound is generally stable in common aprotic organic solvents like acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM). However, caution is advised with protic solvents and those containing reactive impurities.
| Solvent | Compatibility & Rationale |
| Acetonitrile, THF, Ethyl Acetate, Toluene | High: Generally stable. Recommended for stock solutions. |
| DMSO | Moderate: Use fresh, high-purity DMSO. Older DMSO can contain acidic impurities and absorbed water, which may accelerate nitrile hydrolysis. |
| Methanol, Ethanol | Moderate: Can participate in acid- or base-catalyzed solvolysis of the nitrile group, though this is typically slower than hydrolysis. Ensure the solvent is anhydrous and free of acidic or basic contaminants. |
| Water / Aqueous Buffers | Low to Moderate: Stability is highly pH-dependent. Avoid strongly acidic (pH < 3) and strongly basic (pH > 9) conditions to prevent rapid hydrolysis. |
Q4: My reaction yield is inconsistent, and I suspect oxidative degradation. What part of the molecule is most sensitive?
A: The "benzylic" carbon—the CH₂ group situated between the phenyl ring and the nitrile—is the most susceptible to oxidation.[2][3] This position is activated by the adjacent aromatic ring, making its C-H bonds weaker and more prone to radical abstraction or direct oxidation. Strong oxidizing agents or even prolonged exposure to atmospheric oxygen (especially with metal catalysts or light) can convert the methylene group into a ketone (an acyl cyanide) or lead to cleavage of the C-C bond.
Troubleshooting Guide 1: Investigating Hydrolytic Degradation
Hydrolysis of the nitrile group is a primary stability concern, especially in drug discovery workflows involving aqueous assays or purification via reverse-phase HPLC with acidic mobile phases.
Causality: The Mechanism of Nitrile Hydrolysis
Nitrile hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon.
In both scenarios, a primary amide intermediate is formed, which can then be further hydrolyzed to a carboxylic acid.
Workflow for Assessing Hydrolytic Stability
This protocol uses forced degradation to quickly assess stability at different pH values.
Caption: Experimental workflow for a forced hydrolysis study.
Step-by-Step Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Forced Degradation: In separate vials, dilute the stock solution 1:10 into pre-warmed (40°C) solutions of 0.01N HCl (acidic), phosphate-buffered saline (neutral), and 0.01N NaOH or a carbonate buffer (basic).
-
Time Points: Immediately take a T=0 sample from each vial. Place the vials in a 40°C incubator. Collect subsequent aliquots at 2, 8, and 24 hours.
-
Quenching: For the T>0 samples from the acidic and basic solutions, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the autosampler.
-
Analysis: Analyze all samples by RP-HPLC-UV/MS. Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) for good separation.
-
Interpretation: Compare the peak area of the parent compound at each time point relative to T=0. Identify degradants by their mass-to-charge ratio (m/z).
Expected Degradation Products (Hydrolysis)
| Degradant Name | Structure | Molecular Weight Change | Expected m/z [M+H]⁺ |
| Parent Compound | 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile | - | 232.06 |
| Amide Intermediate | 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetamide | +18.01 | 250.07 |
| Carboxylic Acid | 2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetic acid | +19.00 | 251.05 |
Troubleshooting Guide 2: Mitigating Oxidative Degradation
Oxidative degradation at the benzylic position is a risk during synthesis, workup, or storage, especially in the presence of heat, light, or metal contaminants.
Key Degradation Pathways
The primary degradation pathways involve the benzylic CH₂ group.
Caption: Major oxidative degradation pathways of the benzylic position.
Preventative Measures & Protocol
-
Inert Atmosphere: During reactions and workups, maintain an inert atmosphere (N₂ or Ar) whenever possible, especially if heating is required.
-
Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Metal Sequestration: If metal-catalyzed oxidation is suspected (e.g., from residual palladium), use a metal scavenger or perform an EDTA wash during the workup.
-
Forced Oxidation Study: To confirm susceptibility, perform a controlled experiment.
-
Dissolve 10 mg of the compound in 10 mL of ACN/water (1:1).
-
Add 100 µL of 30% hydrogen peroxide (H₂O₂).
-
Monitor the reaction by HPLC or TLC over several hours at room temperature.
-
The appearance of new, often more polar, spots/peaks indicates oxidative degradation.
-
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]
-
Li, Y., et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for the critical palladium-catalyzed cyanation step. Our goal is to empower researchers to overcome common challenges and achieve reproducible, high-yield results.
The synthesis of this molecule typically involves the palladium-catalyzed cross-coupling of a halogenated precursor, such as 1-bromo-4-fluoro-3-methyl-5-(trifluoromethyl)benzene, with a cyanide source. The success of this reaction is highly dependent on the judicious selection of the catalyst system. The aryl halide substrate is both sterically hindered and electronically complex, presenting a significant challenge for catalysis.[1]
Part 1: Foundational Choices - Catalyst System Selection
The choice of the palladium source and, more critically, the phosphine ligand, is paramount for a successful cyanation reaction. Modern bulky, electron-rich phosphine ligands have revolutionized this field by enhancing catalyst activity and stability, allowing reactions to proceed under milder conditions with broader functional group tolerance.[2][3]
Q1: What are the recommended catalyst systems for the cyanation of a hindered aryl bromide like 1-bromo-4-fluoro-3-methyl-5-(trifluoromethyl)benzene?
For challenging substrates, a combination of a palladium precursor and a specialized biaryl phosphine ligand is generally required. While many systems exist, we recommend starting with catalysts known for their high efficacy in C-N and C-C bond formations.[3]
Table 1: Comparison of Recommended Ligands for Palladium-Catalyzed Cyanation
| Ligand | Structure | Key Advantages | Considerations |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | - High reactivity for hindered substrates. - Promotes fast oxidative addition.[2] - Good general applicability. | - Can be sensitive to air and moisture. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | - Excellent for electron-rich and heterocyclic substrates. - Often provides high yields where other ligands fail. | - May require slightly higher temperatures. |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | - Very bulky and electron-rich, promoting high catalyst turnover. - Effective for sterically demanding couplings.[4] | - Performance can be substrate-specific. |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | - Robust, versatile, and commercially available. - Effective in many cyanation reactions, particularly with Pd/C.[5] | - May be less effective for highly hindered substrates compared to biaryl phosphines. |
Palladium Source:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common, reliable Pd(0) source. It may require an induction period for catalyst activation.[6]
-
Pd(OAc)₂ (Palladium(II) Acetate) : A stable Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Palladacycle Precatalysts (e.g., XPhos-Pd-G3) : These are pre-formed, air-stable complexes that generate the active LPd(0) catalyst efficiently upon exposure to a base, leading to more reproducible results.[6][7]
Recommendation: For initial screening, an XPhos/Pd₂(dba)₃ system or a third-generation XPhos Palladacycle precatalyst is highly recommended due to their proven effectiveness with hindered aryl halides.[2][6]
Part 2: Troubleshooting Guide & FAQs
Even with an optimized catalyst system, challenges can arise. This section addresses the most common issues encountered during the palladium-catalyzed cyanation reaction.
Q2: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
Logical Troubleshooting Flow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
-
Inactive Catalyst : The active LPd(0) species may not be forming efficiently. This can happen if the palladium source is old or if oxygen is present, which can oxidize the phosphine ligand and the Pd(0) catalyst.[7] Using air-stable palladacycle precatalysts can often solve this by ensuring reliable in situ generation of the active catalyst.[6]
-
Reagent Purity : Ensure the aryl halide is pure and the solvent is anhydrous. Water can interfere with the catalyst and reagents.
-
Temperature : Cyanation of hindered substrates often requires elevated temperatures (e.g., 100-140 °C).[5][6] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Ligand Choice : The steric and electronic properties of the ligand are crucial.[2] If XPhos is not effective, a different bulky, electron-rich ligand like SPhos or cataCXium® A might be required to facilitate the challenging oxidative addition step.
Q3: I am observing significant side products, such as hydrodehalogenation (Ar-H) or homocoupling (Ar-Ar). Why is this happening?
These side reactions are classic indicators of issues within the catalytic cycle.
-
Hydrodehalogenation (Ar-Br → Ar-H) : This often occurs when the reductive elimination step is slow, allowing for side reactions like β-hydride elimination from solvent or base-derived species to compete. It can also be caused by impurities.
-
Homocoupling (2 Ar-Br → Ar-Ar) : This can be promoted by the presence of oxygen or if using a Pd(II) precursor that facilitates unwanted coupling of the starting material.[8]
Solutions :
-
Optimize Ligand-to-Metal Ratio : An excess of the phosphine ligand can sometimes stabilize the catalytic species and prevent side reactions.[7]
-
Ensure Inert Atmosphere : Rigorously deoxygenate your reaction mixture.[9] The presence of O₂ can lead to catalyst decomposition and promote homocoupling.
-
Choice of Base : The base can influence side reactions. If using a strong, nucleophilic base, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
Q4: Why has my reaction mixture turned black?
The formation of a black precipitate is typically palladium black , which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition.
Causes and Prevention :
-
Catalyst Poisoning by Cyanide : Cyanide ions can strongly coordinate to the palladium center and deactivate the catalyst, a known issue in cyanation reactions.[4][6]
-
High Temperatures : While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition.
-
Inefficient Ligand : If the phosphine ligand does not sufficiently stabilize the Pd(0) intermediate, it can agglomerate and precipitate.
Mitigation Strategies :
-
Use a Bulky Ligand : Sterically hindered ligands like XPhos physically protect the palladium center, preventing both poisoning by cyanide and aggregation.[4]
-
Use Zinc Cyanide (Zn(CN)₂) : Zn(CN)₂ is often preferred over KCN or NaCN. Its low solubility in organic solvents maintains a low concentration of free cyanide, minimizing catalyst poisoning.[6][10]
-
Controlled Addition : In some cases, slow addition of the cyanide source can help maintain a low concentration and prevent catalyst death.
Q5: Which cyanide source is best: Zn(CN)₂, KCN, or K₄[Fe(CN)₆]?
The choice of cyanide source is critical for both safety and reactivity.
-
Zinc Cyanide (Zn(CN)₂) : Highly recommended for laboratory-scale synthesis. It is less toxic than alkali metal cyanides and its low solubility helps prevent catalyst deactivation.[6][11] It can be prepared via a double decomposition reaction between a zinc salt and an alkali metal cyanide.[12][13]
-
Potassium/Sodium Cyanide (KCN/NaCN) : Can be effective but their higher solubility can lead to catalyst poisoning.[6] They are also highly toxic and require extremely careful handling under anhydrous conditions to prevent the formation of HCN gas.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]) : A non-toxic, inexpensive, and stable alternative.[6] However, its use often requires higher temperatures or specific additives to facilitate the transfer of the cyanide group to the palladium center.[1]
For the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, Zn(CN)₂ is the most reliable and safest starting point.
Part 3: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis, utilizing a well-established catalyst system.
Reaction Scheme: (Image of the reaction: 1-bromo-4-fluoro-3-methyl-5-(trifluoromethyl)benzene + Zn(CN)2 --[Pd catalyst/ligand]--> 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile)
Materials:
-
1-bromo-4-fluoro-3-methyl-5-(trifluoromethyl)benzene (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
Preparation : In a glovebox or under a stream of argon, add the aryl bromide, zinc cyanide, Pd₂(dba)₃, and XPhos to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended) : If not working in a glovebox, seal the vessel and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction : Place the sealed vessel in a preheated oil bath at 110-120 °C.
-
Monitoring : Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 4: Visualizing the Mechanism
Understanding the catalytic cycle is key to diagnosing problems. The generally accepted mechanism for palladium-catalyzed cyanation involves three main steps.[14]
Palladium-Catalyzed Cyanation Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation.
-
Oxidative Addition : The active L-Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for hindered substrates.[3]
-
Transmetalation : The bromide on the palladium complex is exchanged for a cyanide group from the zinc cyanide.[10]
-
Reductive Elimination : The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[14]
References
-
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Negishi Cross-Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Vinyl Chlorides in Organic and Aqueous Media. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
Ellis, G. P. (1973). The Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Reviews, 73(5), 481-507. [Link]
-
Fedorov, A., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34054-34073. [Link]
-
McFarlane, M., et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 68-71. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Kwong, F. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(16), 4252-4255. [Link]
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Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 1(1), 13-31. [Link]
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Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]
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Anderson, B. A., et al. (1998). Palladium-Catalyzed Cyanation of Aryl Chlorides. The Journal of Organic Chemistry, 63(23), 8224-8228. [Link]
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Ren, G., et al. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH/H2O. RSC Advances, 3(40), 18335-18338. [Link]
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E3S Web of Conferences. (2021). Preparation of Zinc Cyanide and Elimination of Free Alkali in Cyanide. E3S Web of Conferences, 235, 03028. [Link]
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Wikipedia. Zinc cyanide. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
In the landscape of pharmaceutical research and development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule as specific as 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a potential building block in complex drug synthesis, rigorous purity confirmation is paramount. Contaminants can introduce toxicity, alter therapeutic effects, or compromise the stability of the final drug product.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity of this uniquely substituted arylacetonitrile. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and robust analytical strategy, as guided by principles outlined in ICH Q2(R2) and Q14 guidelines.[2][3][4][5]
The Imperative of an Orthogonal Approach
Relying on a single analytical technique is a significant pitfall. A truly trustworthy purity assessment is built on an orthogonal strategy , which involves using multiple, distinct analytical methods that measure the same attribute based on different chemical or physical principles.[6] This approach ensures that impurities masked by one technique (e.g., co-elution in chromatography) are detected by another, providing a comprehensive and validated purity profile.[3][6]
For 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a robust orthogonal strategy integrates chromatographic separations, high-resolution spectroscopic analysis, and fundamental elemental composition verification.
Caption: High-level workflow for purity confirmation.
Chromatographic Techniques: The Workhorse of Purity Quantification
Chromatographic methods are indispensable for separating the target compound from process-related impurities, starting materials, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends fundamentally on the analyte's volatility and thermal stability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[7] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. Highly suitable for the target molecule. [7] | Best for volatile and thermally stable compounds. May require derivatization for less volatile impurities.[7][8] |
| Primary Output | Quantitative purity (Area % at a specific UV wavelength), impurity profile. | Quantitative purity (Area %), detection of residual solvents and volatile impurities. |
| Key Advantage | Broad applicability for a wide range of organic molecules without requiring volatility.[9] | High resolution for volatile compounds; often coupled with Mass Spectrometry (MS) for definitive identification. |
| Potential Pitfall | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte or impurities in the injector port. |
In-Depth Comparison & Rationale
For 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, Reverse-Phase HPLC (RP-HPLC) is the primary and most robust choice. The molecule is a solid with a relatively high boiling point, making it perfectly suited for HPLC analysis.[9] GC, while excellent for analyzing volatile impurities like residual synthesis solvents (e.g., Toluene, Acetonitrile), could risk thermal degradation of the nitrile or other functional groups at high inlet temperatures.
A well-developed HPLC method provides the benchmark "purity value" (e.g., 99.8% by area). This method must be stability-indicating, meaning it can resolve the main peak from all potential degradation products and process impurities.[10]
Protocol: Quantitative Purity by RP-HPLC
-
Instrumentation & Columns:
-
An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.[9]
-
Causality: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point. The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the substituted phenyl ring, ensuring good separation from more polar or non-polar impurities.[11]
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Causality: A gradient elution (e.g., starting from 50% B to 95% B over 20 minutes) is superior to an isocratic method.[10] It allows for the elution of early, polar impurities while ensuring that late-eluting, non-polar byproducts are effectively washed from the column, providing a complete picture of the sample's composition. The acidic modifier sharpens the peak shape of the analyte.[11]
-
-
Detection:
-
Set UV detection at a wavelength where the phenylacetonitrile chromophore has a strong absorbance, typically around 220-254 nm. A DAD allows for peak purity analysis by comparing spectra across the peak.
-
-
Sample Preparation:
-
Accurately prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of acetonitrile and water.[9]
-
Causality: Dissolving the sample in the mobile phase composition prevents solvent effects that can distort peak shape. Filtration through a 0.45 µm filter is critical to remove particulates that could damage the column and instrument.[7]
-
-
Analysis & Interpretation:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities above 0.10% should be identified and quantified.[3]
-
Spectroscopic Techniques: Unambiguous Structural Confirmation
While HPLC provides a quantitative purity value, it does not confirm the identity of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation and serves as a powerful orthogonal method for purity confirmation.[12]
The Unique Power of ¹⁹F NMR
For this specific molecule, ¹⁹F NMR is an exceptionally powerful and direct tool. [13] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, offering several advantages:[14][15]
-
Simplicity: The spectrum is often "cleaner" than ¹H NMR due to the absence of background signals.[15]
-
High Specificity: It directly probes the two distinct fluorine environments (the aromatic C-F and the trifluoromethyl CF₃ group).[16]
-
Quantitative Potential: The peak area is directly proportional to the number of fluorine nuclei, allowing for straightforward quantification of fluorine-containing impurities relative to the main compound or an internal standard.[16]
A pure sample of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile should exhibit two distinct signals in the ¹⁹F NMR spectrum: one for the single aromatic fluorine and another for the three equivalent fluorines of the CF₃ group. The presence of additional signals is a direct indication of fluorine-containing impurities.
| Technique | Information Provided | Key Advantage for this Molecule |
| ¹H NMR | Confirms the presence and connectivity of protons (aromatic, methyl, methylene). | Provides a fingerprint of the organic structure. |
| ¹³C NMR | Confirms the carbon skeleton, including the nitrile carbon. | Verifies the presence of all carbon atoms in the molecule. |
| ¹⁹F NMR | Directly observes the two distinct fluorine environments (Ar-F and -CF₃). | Unambiguously detects and helps quantify fluorine-containing impurities.[16][17] |
| HRMS | Provides a highly accurate mass measurement, confirming the elemental formula. | Orthogonal confirmation of the molecular formula. |
Protocol: NMR Analysis (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve ~10-20 mg of the synthesized compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. Using an internal standard like trifluorotoluene can allow for quantitative analysis (qNMR).[16]
-
-
Interpretation:
-
¹H NMR: Expect to see signals corresponding to the two aromatic protons, the methyl group protons, and the methylene protons of the acetonitrile group. The integration should match the expected proton count.
-
¹³C NMR: Expect signals for all unique carbons in the molecule. The low-field signal for the nitrile carbon (~117-120 ppm) is a key diagnostic peak.
-
¹⁹F NMR: Expect two clean signals. The CF₃ group typically appears between -50 to -70 ppm, while the Ar-F will be further downfield.[14] Any other peaks indicate impurities.
-
Elemental Analysis: The Fundamental Purity Check
Elemental Analysis (CHNS/O) provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[18] This technique is a cornerstone of chemical characterization in the pharmaceutical industry.[19]
Causality: While chromatographic and spectroscopic methods are excellent for identifying and quantifying discrete impurities, elemental analysis provides a crucial bulk purity assessment. It confirms that the overall elemental composition of the synthesized material matches the theoretical formula. A significant deviation flags the presence of impurities that may not be UV-active (and thus missed by HPLC-UV) or are structurally very similar to the main compound. For a new compound to be considered pure, the found elemental percentages should agree with the calculated values, typically within a ±0.4% tolerance.[20]
Protocol: Elemental (CHN) Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried, homogenous sample (typically 1-3 mg) is required.
-
Instrumentation: The sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Comparison:
-
Theoretical for C₁₀H₇F₄N: C, 55.31%; H, 3.25%; N, 6.45%.
-
The experimental results are compared to these theoretical values. A result of C, 55.25%; H, 3.28%; N, 6.41% would be considered an excellent confirmation of purity.
-
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: Synthesizing the Data for a Final Verdict
Confirming the purity of a specialized intermediate like 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile requires a multi-faceted, evidence-based approach. No single technique is sufficient. The final purity statement is a synthesis of all data:
-
RP-HPLC provides the primary quantitative value (e.g., >99.5% purity by area).
-
¹H, ¹³C, and especially ¹⁹F NMR confirm that this main peak is indeed the correct chemical structure and that no significant structural or fluorine-containing impurities are present.
-
High-Resolution Mass Spectrometry provides orthogonal confirmation of the molecular formula.
-
Elemental Analysis verifies that the bulk material has the correct elemental composition.
By integrating these orthogonal techniques, researchers and drug development professionals can have the highest degree of confidence in the quality of their material, ensuring the integrity and success of their downstream applications.
References
-
National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Retrieved from [Link]
-
Dong, M. W. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Miyake, Y., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
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ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
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Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]
-
Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
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JACS Au. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PubMed Central. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5407936/]([Link] ৩৬/)
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Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods. Retrieved from [Link]
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comparative study of different synthetic routes to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The unique properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make them invaluable tools for the development of novel pharmaceuticals and advanced materials. Among the myriad of fluorinated building blocks, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile stands out as a key intermediate for the synthesis of a range of complex target molecules. Its versatile cyano group allows for a multitude of subsequent chemical transformations, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers in both academic and industrial settings.
Strategic Approaches to Synthesis
Two primary strategies emerge as the most viable for the synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile:
-
Route A: Cyanation of a Benzyl Halide Intermediate. This classic and widely employed method involves the nucleophilic substitution of a halide on a benzyl precursor with a cyanide salt. The success of this route is heavily dependent on the efficient synthesis of the requisite 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl halide.
-
Route B: Sandmeyer Reaction of an Aniline Precursor. An alternative and powerful approach is the diazotization of a corresponding aniline derivative, followed by a Sandmeyer reaction with a cyanide source. This route offers a different set of synthetic challenges and opportunities, primarily centered on the preparation of the 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline intermediate.
The following sections will delve into the specifics of each route, providing a detailed breakdown of the likely synthetic steps, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Route A: Cyanation of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl Bromide
This approach is predicated on the successful synthesis of the key benzyl bromide intermediate. A plausible pathway to this intermediate begins with a commercially available substituted toluene.
Workflow for Route A
Caption: Synthetic workflow for Route A, proceeding through a key benzyl bromide intermediate.
Experimental Protocols
Step A-1: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide
-
To a solution of 4-Fluoro-3-methyl-5-(trifluoromethyl)toluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate benzylic bromination.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium bisulfite and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which can be purified by distillation or chromatography.
Step A-2: Cyanation of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide
-
Dissolve the benzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide or potassium cyanide to the solution. The use of ionic liquids can also be considered to enhance reaction rates and yields.[1]
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile by vacuum distillation or column chromatography.
Causality and In-Field Insights
The choice of a radical initiator in the benzylic bromination step is critical for efficient conversion. While AIBN is a common choice, benzoyl peroxide is also effective. The reaction is often sensitive to trace amounts of acid, which can be mitigated by the addition of a small amount of a non-nucleophilic base.
For the cyanation step, the use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a two-phase solvent system, though a polar aprotic solvent is generally preferred for this type of reaction.[2] The toxicity of cyanide salts necessitates strict safety precautions, including working in a well-ventilated fume hood and having a cyanide antidote kit readily available.
Route B: Sandmeyer Reaction of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline
This alternative route leverages the Sandmeyer reaction, a robust method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.
Workflow for Route B
Caption: Synthetic workflow for Route B, utilizing a Sandmeyer reaction from an aniline precursor.
Experimental Protocols
Step B-1: Synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline
The synthesis of this key aniline intermediate is a multi-step process that would likely begin from a commercially available fluorinated or trifluoromethylated starting material. A potential route could involve nitration, reduction, and other functional group interconversions.
Step B-2: Diazotization and Sandmeyer Reaction
-
Dissolve the 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the final phenylacetonitrile.
Causality and In-Field Insights
The stability of the diazonium salt is paramount for the success of the Sandmeyer reaction. Low temperatures are crucial to prevent premature decomposition. The order of addition (diazonium salt to copper cyanide solution) is important to maintain an excess of the cyanide nucleophile.
The preparation of the aniline precursor is the most challenging aspect of this route. The synthetic sequence to install the fluorine, methyl, and trifluoromethyl groups in the desired orientation will likely involve several steps and require careful optimization. However, once the aniline is obtained, the Sandmeyer reaction is a reliable and high-yielding transformation.[3]
Comparative Analysis
| Feature | Route A: Benzyl Halide Cyanation | Route B: Sandmeyer Reaction |
| Key Intermediate | 4-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide | 4-Fluoro-3-methyl-5-(trifluoromethyl)aniline |
| Precursor Availability | May require multi-step synthesis from a substituted toluene. | Likely requires a more complex multi-step synthesis. |
| Final Step Yield | Generally high, but can be affected by side reactions. | Typically high and reliable. |
| Scalability | Readily scalable, with established industrial precedent. | Scalable, but handling of diazonium salts requires careful control. |
| Safety Concerns | Use of highly toxic cyanide salts. Benzylic bromination can be exothermic. | Use of highly toxic cyanide salts. Diazonium salts can be explosive if isolated. |
| Overall Efficiency | Potentially more direct if the substituted toluene is accessible. | May be longer overall due to the synthesis of the aniline precursor. |
Conclusion
Both Route A and Route B present viable, albeit challenging, pathways to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. The choice between these routes will ultimately depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory or manufacturing facility.
Route A is likely the more direct approach , provided that the corresponding substituted toluene is readily accessible. The two-step sequence of benzylic bromination followed by cyanation is a well-trodden path in organic synthesis.
Route B offers a powerful alternative , particularly if the aniline precursor can be synthesized efficiently. The Sandmeyer reaction is a robust and high-yielding transformation that is well-suited for the introduction of the nitrile functionality.
For researchers and drug development professionals, a careful evaluation of the precursor synthesis is the critical first step in selecting the optimal route for producing 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. This guide provides the foundational knowledge to make an informed decision and to navigate the synthetic challenges inherent in the preparation of this valuable fluorinated building block.
References
- Vertex AI Search. Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- Organic Syntheses. fluoromethyl phenyl sulfone - Organic Syntheses Procedure.
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Organic Syntheses. 2 - Organic Syntheses Procedure.
- PrepChem.com. Synthesis of phenylacetonitrile.
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A Senior Application Scientist's Guide to the Structural Characterization of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the characterization of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a compound of interest in medicinal chemistry due to its unique substitution pattern. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Challenge: A Multifaceted Molecule
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile presents a unique analytical challenge due to the presence of multiple functional groups that influence its behavior in different analytical instruments. The nitrile group, the aromatic ring, and the halogen substituents (fluorine and a trifluoromethyl group) all contribute to its chemical properties and fragmentation patterns in mass spectrometry.
Mass Spectrometry: A Powerful Tool for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.[1] When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a highly sensitive and selective analytical method.[2][3]
Ionization Techniques: The Critical First Step
The choice of ionization technique is paramount, especially for fluorinated compounds which can be challenging to ionize without significant fragmentation.[4]
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, which can be both an advantage for structural elucidation and a disadvantage if the molecular ion is not observed.[4][5] For our target molecule, EI is likely to produce a complex fragmentation pattern, providing valuable structural clues.
-
Chemical Ionization (CI): A softer ionization technique that is more likely to yield a visible molecular ion peak, which is crucial for determining the molecular weight.[4]
-
Electrospray Ionization (ESI): A very soft ionization technique typically used with LC-MS, ideal for polar and non-volatile compounds. While our target molecule has some polarity, its volatility might also make it suitable for GC-MS.
-
Field Ionization (FI): An extremely soft ionization technique that is particularly useful for obtaining a clear molecular ion peak for compounds that readily fragment with other methods.[4]
For a comprehensive analysis, a combination of EI for detailed fragmentation information and a softer technique like CI or FI to confirm the molecular weight is recommended.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition
High-resolution mass spectrometry is critical for determining the exact elemental composition of the parent ion and its fragments.[1][6][7] This capability is invaluable for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas) and for confirming the identity of unknown impurities.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given the likely volatility of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, GC-MS is an excellent choice for its analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Anticipated Fragmentation Pattern:
The molecular structure of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile suggests several likely fragmentation pathways under electron ionization. The presence of the trifluoromethyl group, a strong electron-withdrawing group, will significantly influence the fragmentation.
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
| 217 | [M]+• | Molecular ion |
| 216 | [M-H]+ | Loss of a hydrogen radical |
| 198 | [M-F]+ | Loss of a fluorine radical from the trifluoromethyl group or the aromatic ring |
| 148 | [M-CF3]+ | Loss of the trifluoromethyl radical, a common fragmentation for such compounds. |
| 121 | [M-CF3 - HCN]+ | Subsequent loss of hydrogen cyanide from the fragment at m/z 148. |
| 91 | [C7H7]+ | Tropylium ion, a common fragment in aromatic compounds with alkyl substituents. |
Workflow for GC-MS Analysis
Caption: Proposed fragmentation pathway for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile under EI.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization relies on orthogonal techniques that provide complementary information.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments. [1][6] | High sensitivity and specificity. Provides detailed structural information through fragmentation. [6] | May not observe molecular ion with hard ionization. Does not provide information on atom connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C, ¹⁹F). [8][9] | ¹⁹F NMR is particularly powerful for fluorinated compounds, providing distinct signals for the fluorine and trifluoromethyl groups. [8][9][10]Provides unambiguous connectivity information. | Lower sensitivity than MS. Requires a larger sample amount. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. [11] | The nitrile group (C≡N) has a characteristic sharp absorption around 2200-2260 cm⁻¹. [12]C-F and C-H stretches also provide valuable information. | Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis without prior separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential for confirming the precise arrangement of atoms in the molecule. [8][9]¹⁹F NMR is especially informative for fluorinated compounds, as the fluorine nucleus is 100% abundant and highly sensitive. [8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups. [11]The strong, sharp absorbance of the nitrile group is a key diagnostic feature in the IR spectrum. [12]
Conclusion: A Multi-Technique Approach for Unambiguous Characterization
For the comprehensive and unambiguous characterization of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, a multi-technique approach is essential. While high-resolution mass spectrometry provides invaluable information on molecular weight, elemental composition, and fragmentation patterns, NMR spectroscopy is crucial for determining the precise connectivity of the atoms. FTIR serves as a rapid and convenient method to confirm the presence of key functional groups. By integrating the data from these complementary techniques, researchers can be confident in the structural assignment of this and other novel chemical entities, a critical step in the drug discovery and development process.
References
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DeRuiter, J., Clark, C. R., & Noggle, F. T. (2007). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science, 45(8), 523–530. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Ma, Y., & Subramanian, R. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.), 1413, 193–201. [Link]
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Oleszczuk, N., & Kudłak, B. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(12), e4627. [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-102. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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American Chemical Society. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
